An In-Depth Technical Guide to 5-Bromo-2-fluoropyridine: Chemical Properties, Structure, and Reactivity
An In-Depth Technical Guide to 5-Bromo-2-fluoropyridine: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridine is a versatile halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a wide array of functionalized molecules. Its unique electronic properties and the differential reactivity of its bromine and fluorine substituents make it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and advanced materials for organic electronics. This technical guide provides a comprehensive overview of the chemical properties, structural features, and characteristic reactivity of 5-Bromo-2-fluoropyridine, supplemented with detailed experimental protocols for its key transformations.
Chemical Structure and Properties
5-Bromo-2-fluoropyridine is a disubstituted pyridine ring with a bromine atom at the 5-position and a fluorine atom at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly influences the electronic distribution within the aromatic ring, rendering the 2-position susceptible to nucleophilic attack and the 5-position amenable to metal-catalyzed cross-coupling reactions.
General Information
| Property | Value | Reference |
| Chemical Name | 5-Bromo-2-fluoropyridine | [1] |
| Synonyms | 3-Bromo-6-fluoropyridine | [1] |
| CAS Number | 766-11-0 | [2] |
| Molecular Formula | C₅H₃BrFN | |
| Molecular Weight | 175.99 g/mol | |
| Appearance | Colorless to light yellow liquid | [1][2] |
Physical and Chemical Properties
| Property | Value | Reference |
| Boiling Point | 162-164 °C at 750 mmHg | [2] |
| Density | 1.71 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5325 | [2] |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Purity | >98% (typical) | [1] |
Spectroscopic Data
The structural elucidation of 5-Bromo-2-fluoropyridine and its derivatives relies on various spectroscopic techniques. Below is a summary of the expected spectral data.
NMR Spectroscopy
Note: The following are predicted values based on general principles and data for analogous compounds. Experimental verification is recommended.
| 1H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20-7.40 | ddd | J(H3-H4), J(H3-H6), J(H3-F2) |
| H-4 | 7.80-8.00 | ddd | J(H4-H3), J(H4-H6), J(H4-F2) |
| H-6 | 8.20-8.40 | m |
| 13C NMR | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C-2 | 160-165 | 1JCF ≈ 240-260 Hz |
| C-3 | 110-115 | 2JCF ≈ 35-45 Hz |
| C-4 | 140-145 | 3JCF ≈ 15-20 Hz |
| C-5 | 115-120 | 4JCF ≈ 3-5 Hz |
| C-6 | 150-155 | 3JCF ≈ 5-10 Hz |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2-fluoropyridine will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470-1430 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1150 | Strong | C-F stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2-fluoropyridine will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio).
| m/z | Interpretation |
| 175/177 | Molecular ion [M]⁺ |
| 147/149 | [M - N]⁺ or [M - C₂H₂]⁺ |
| 96 | [M - Br]⁺ |
| 75 | [C₄H₂F]⁺ |
Reactivity and Key Transformations
5-Bromo-2-fluoropyridine is a valuable synthetic intermediate due to the distinct reactivity of its two halogen substituents. The fluorine at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine at the 5-position is well-suited for palladium- or copper-catalyzed cross-coupling reactions.[1]
Caption: Reactivity of 5-Bromo-2-fluoropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C-2 position is readily displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.
Caption: General workflow for SNAr of 5-Bromo-2-fluoropyridine.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-5 position can be effectively coupled with various boronic acids or their derivatives using a palladium catalyst and a base. This reaction is a powerful tool for forming C-C bonds.[4][5]
Negishi Cross-Coupling
Alternatively, the C-Br bond can participate in Negishi cross-coupling reactions with organozinc reagents, also catalyzed by palladium or nickel complexes. This method offers a broad substrate scope and functional group tolerance.[6]
Experimental Protocols
The following are representative experimental protocols for the key reactions of 5-Bromo-2-fluoropyridine. These should be regarded as starting points, and optimization may be necessary for specific substrates.
Synthesis of 5-Bromo-2-fluoropyridine
A common synthetic route to 5-Bromo-2-fluoropyridine involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Schiemann-type reaction or by halogen exchange from 2,5-dibromopyridine. A literature-described synthesis starts from 2-amino-5-bromopyridine.[7]
Protocol:
-
To a solution of 2-amino-5-bromopyridine in an appropriate fluorinating agent (e.g., HF-pyridine), sodium nitrite (B80452) is added at a low temperature (e.g., -15 to 0 °C).
-
The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
The reaction is carefully quenched with a base (e.g., aqueous sodium bicarbonate or potassium carbonate) until the solution is neutral or slightly basic.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or distillation to afford 5-Bromo-2-fluoropyridine.
Nucleophilic Aromatic Substitution with an Amine (Amination)
Protocol:
-
To a solution of 5-Bromo-2-fluoropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or NMP, add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).[8]
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding 2-amino-5-bromopyridine derivative.
Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
Protocol:
-
In a Schlenk flask, combine 5-Bromo-2-fluoropyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 5-aryl-2-fluoropyridine product.[5]
Negishi Cross-Coupling with an Organozinc Reagent
Protocol: Note: This reaction is highly sensitive to air and moisture, and all reagents and solvents should be anhydrous and handled under an inert atmosphere.
Part A: Preparation of the Organozinc Reagent (e.g., Phenylzinc Chloride)
-
To a solution of the corresponding organohalide (e.g., bromobenzene, 1.0 eq) in anhydrous THF, add a solution of n-butyllithium at -78 °C.
-
After stirring for a short period, add a solution of anhydrous zinc chloride in THF.
-
Allow the mixture to warm to room temperature to form the organozinc reagent.
Part B: Cross-Coupling Reaction
-
In a separate Schlenk flask, dissolve 5-Bromo-2-fluoropyridine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) in anhydrous THF.
-
To this solution, add the freshly prepared organozinc reagent from Part A via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 5-substituted-2-fluoropyridine.
Safety and Handling
5-Bromo-2-fluoropyridine is a combustible liquid and should be handled with care. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry place away from heat and ignition sources.
Applications
5-Bromo-2-fluoropyridine is a key intermediate in the synthesis of a variety of important molecules:
-
Pharmaceuticals: It is a building block for numerous APIs, including inhibitors of neuropeptide Y receptor Y5, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1 (IDO1) for cancer immunotherapy.[1]
-
Organic Electronics: Its aromatic and electron-deficient nature makes it an ideal precursor for semiconducting materials used in Organic Light-Emitting Diodes (OLEDs).[1]
-
Agrochemicals: The fluoropyridine moiety is present in many modern herbicides and pesticides.
Conclusion
5-Bromo-2-fluoropyridine is a highly valuable and versatile building block in organic synthesis. Its well-defined and differential reactivity at the C-2 and C-5 positions allows for the selective and efficient construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful application of this important synthetic intermediate.
References
- 1. ossila.com [ossila.com]
- 2. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]
- 3. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
